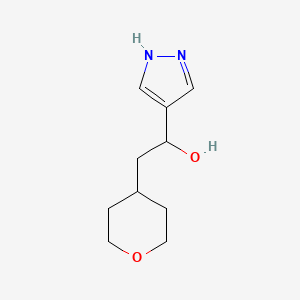![molecular formula C9H16O3 B15238716 [3-(Oxan-4-yl)oxetan-3-yl]methanol](/img/structure/B15238716.png)
[3-(Oxan-4-yl)oxetan-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Oxan-4-yl)oxetan-3-yl]methanol: is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound features a unique structure that includes both an oxane (tetrahydropyran) ring and an oxetane ring, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Oxan-4-yl)oxetan-3-yl]methanol typically involves the formation of the oxetane ring followed by the introduction of the oxane ring. One common synthetic route includes the following steps:
Formation of the Oxetane Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a halohydrin or an epoxide.
Introduction of the Oxane Ring: The oxane ring can be introduced via a nucleophilic substitution reaction where a suitable nucleophile attacks the oxetane ring, leading to ring opening and subsequent cyclization to form the oxane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as the use of efficient catalysts and reaction conditions to minimize by-products and waste.
化学反応の分析
Types of Reactions
[3-(Oxan-4-yl)oxetan-3-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation, or tosyl chloride (TsCl) for etherification, are frequently employed.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Various alcohols or hydrocarbons.
Substitution: Halides, amines, or ethers.
科学的研究の応用
[3-(Oxan-4-yl)oxetan-3-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of [3-(Oxan-4-yl)oxetan-3-yl]methanol depends on its specific application. In biochemical contexts, it may act as a substrate for enzymes, participating in enzymatic reactions that involve the formation or cleavage of chemical bonds. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.
類似化合物との比較
Similar Compounds
[3-(Oxan-4-yl)oxetan-3-yl]methanol: C9H16O3
[3-(Oxan-4-yl)oxetan-3-yl]ethanol: C10H18O3
[3-(Oxan-4-yl)oxetan-3-yl]propane-1-ol: C11H20O3
Uniqueness
The uniqueness of this compound lies in its dual ring structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various synthetic and research applications, offering versatility that similar compounds may not provide.
特性
分子式 |
C9H16O3 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC名 |
[3-(oxan-4-yl)oxetan-3-yl]methanol |
InChI |
InChI=1S/C9H16O3/c10-5-9(6-12-7-9)8-1-3-11-4-2-8/h8,10H,1-7H2 |
InChIキー |
NLIWMLZQXHEYTF-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1C2(COC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


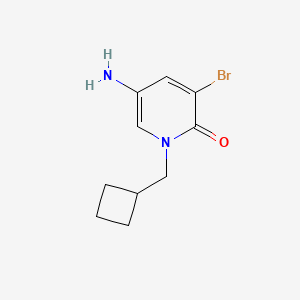
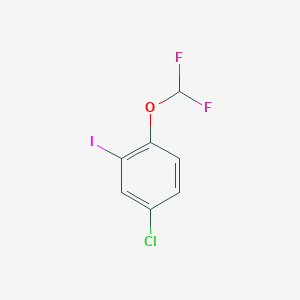

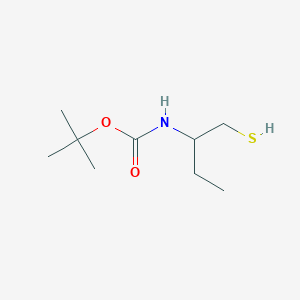
![3-Oxo-3-[(3R)-oxolan-3-yl]propanenitrile](/img/structure/B15238674.png)
![6-(Difluoromethoxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15238675.png)
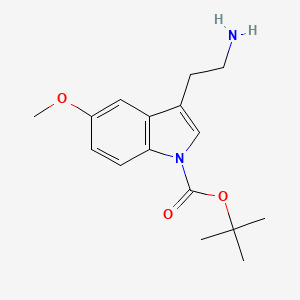
![(E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)aminothiophene-2-carboxylate](/img/structure/B15238698.png)
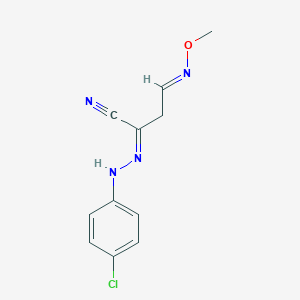
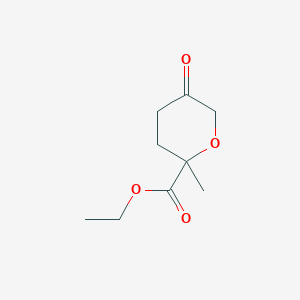
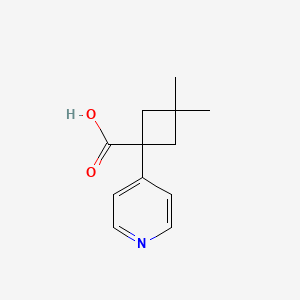
![[(1'S,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B15238713.png)

